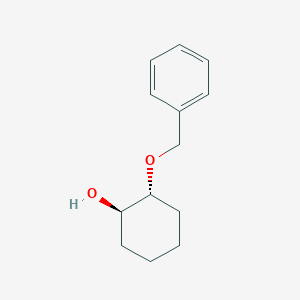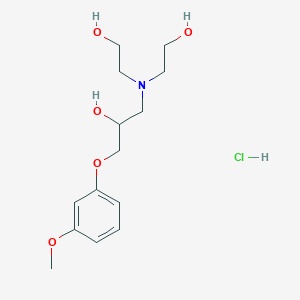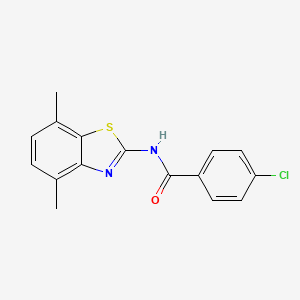
2alpha-(Benzyloxy)cyclohexane-1beta-ol
Übersicht
Beschreibung
Compounds like “2alpha-(Benzyloxy)cyclohexane-1beta-ol” belong to a class of organic compounds known as cyclohexanols, which are compounds containing a cyclohexane ring which bears an alcohol group .
Molecular Structure Analysis
The molecular structure of a compound like “2alpha-(Benzyloxy)cyclohexane-1beta-ol” would likely involve a cyclohexane ring, an alcohol group, and a benzyloxy group . The exact structure would depend on the positions of these groups on the cyclohexane ring.Wissenschaftliche Forschungsanwendungen
Antioxidant and Antimicrobial Agent
The compound has been studied for its antioxidant and antimicrobial properties. Research indicates that derivatives of this compound can form metal complexes that exhibit significant in vitro antioxidant activity. These complexes have shown efficiency in decolorizing DPPH solution, indicating their potential as antioxidants . Additionally, the antimicrobial activities of these complexes against bacterial strains such as S. aureus, B. subtilis, P. aeruginosa, E. coli, and fungal strains like A. niger and C. albicans have been documented, suggesting their use as antimicrobial agents .
Molecular Docking Studies
Molecular docking studies of the compound and its derivatives have been conducted to understand their interaction with biological targets. For instance, the docking of a Schiff base ligand derived from the compound with the enzyme C. albicans sterol 14-alpha demethylase has been explored. This suggests its potential application in designing inhibitors for enzymes involved in fungal infections .
Synthesis of Chiral Ligands
The compound is used in the synthesis of chiral ligands . Chiral ligands are crucial in asymmetric catalysis, which is fundamental in producing enantiomerically pure substances. These substances are important in various fields, including pharmaceuticals and materials science .
Formation of Metal Complexes
It serves as a versatile ligand for the formation of metal complexes. These complexes can be used in various catalytic processes, including those that produce polymers and other high-value chemicals .
Antifungal Activity
The compound’s derivatives have shown promising antifungal activity. For example, a Cu (II) complex derived from the compound exhibited comparable activity against C. albicans to standard antifungal drugs. This highlights its potential application in developing new antifungal therapies .
Research on Chemical Intermediates
The compound is also used in the research and development of chemical intermediates. These intermediates can be utilized in the synthesis of a wide range of chemicals, potentially leading to the development of new materials and pharmaceuticals .
Wirkmechanismus
Mode of Action
It’s known that the compound contains a cyclohexane ring, which can undergo various chemical reactions such as oxidation and reduction . The benzylic position of the compound, adjacent to the aromatic ring, is activated towards free radical attack . This suggests that the compound might interact with its targets through nucleophilic substitution or free radical mechanisms .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other cyclohexane derivatives, it might be involved in pathways related to the metabolism of these compounds .
Pharmacokinetics
Based on its structural characteristics, we can speculate that it might have similar pharmacokinetic properties to other cyclohexane derivatives . For instance, it might be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity might be affected by the pH of the environment, which can influence its ionization state . Additionally, the presence of other molecules can either facilitate or hinder its interaction with its targets .
Eigenschaften
IUPAC Name |
(1R,2R)-2-phenylmethoxycyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2/t12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOOGFVOCPMNTN-CHWSQXEVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2alpha-(Benzyloxy)cyclohexane-1beta-ol | |
CAS RN |
51329-29-4 | |
| Record name | rac-(1R,2R)-2-(benzyloxy)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(methylamino)-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B3014480.png)
![3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B3014481.png)
![6-(3,4-Dimethoxyphenyl)-3-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B3014482.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3014486.png)
![(E)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-3-(dimethylamino)-2-propen-1-one](/img/structure/B3014488.png)

![1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B3014490.png)
![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-methylaniline](/img/structure/B3014494.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B3014499.png)
